molecular formula C16H15FN2O3 B2987317 N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide CAS No. 346445-87-2

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide

Cat. No.: B2987317
CAS No.: 346445-87-2
M. Wt: 302.305
InChI Key: YMZQGSOFSJPKOM-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H15FN2O3 This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 4-fluorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide compound.

Industrial Production Methods

Industrial production of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with altered functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide into amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-N’-(4-methoxyphenyl)oxamide
  • N-[(4-fluorophenyl)methyl]-N’-(3-chlorophenyl)oxamide
  • N-[(4-fluorophenyl)methyl]-N’-(3-methylphenyl)oxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQGSOFSJPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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